molecular formula C₁₁H₁₃NO₂ B1140806 7-Methoxy-1-tetralone Oxime CAS No. 20175-97-7

7-Methoxy-1-tetralone Oxime

Cat. No.: B1140806
CAS No.: 20175-97-7
M. Wt: 191.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-tetralone Oxime is a versatile chemical building block centered on the privileged tetralone scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities . This oxime derivative serves as a critical synthetic intermediate in the development of novel pharmacologically active compounds, particularly within anticancer and central nervous system (CNS) drug discovery research . The tetralone core is recognized as a key pharmacophore in potential novel drugs targeting multiple biological endpoints . The incorporation of the oxime functional group is a strategic modification in drug design, as this moiety is well-documented to significantly enhance the physicochemical and bioactive properties of molecular frameworks, often improving parameters like solubility and target selectivity . Researchers leverage this compound in the synthesis of complex molecules that mimic biologically active natural products and in the exploration of new structure-activity relationships (SAR) . Its application is essential in organic chemistry for studying novel reaction mechanisms and developing innovative synthetic methodologies, providing valuable insights for the creation of targeted molecular libraries. This makes this compound a valuable reagent for advancing research in high-value areas, including the synthesis of protein inhibitors and the development of potential therapies for neurological disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTUAOKEKZVEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=NO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methoxy 1 Tetralone Oxime and Its Precursors

Established Synthetic Routes to 7-Methoxy-1-tetralone (B20472)

Traditional synthesis of 7-Methoxy-1-tetralone, a key intermediate for various therapeutic agents, relies on robust and well-documented chemical reactions. nbinno.com

The most common and historically significant method for synthesizing the tetralone core is the intramolecular Friedel-Crafts acylation. semanticscholar.org This reaction involves the cyclization of a suitable precursor, typically a phenylbutyric acid derivative. In the case of 7-Methoxy-1-tetralone, the synthesis often starts with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride, followed by Clemmensen reduction, and finally, an acid-promoted intramolecular cyclization to form the tetralone ring. semanticscholar.org

The reaction conditions for Friedel-Crafts acylation are similar to those for Friedel-Crafts alkylation and typically employ a Lewis acid catalyst like aluminum chloride (AlCl₃) with an acyl chloride or acid anhydride. rsc.orgnih.gov The process is a cornerstone of organic synthesis for creating aromatic ketones. nih.gov

Table 1: Key Reactions in Friedel-Crafts Synthesis of Tetralones

Step Reaction Type Reagents Purpose
1 Friedel-Crafts Acylation Anisole, Succinic Anhydride, AlCl₃ Forms the initial keto-acid intermediate.
2 Clemmensen Reduction Zinc Amalgam (Zn(Hg)), HCl Reduces the ketone to form a phenylbutyric acid derivative.
3 Intramolecular Cyclization Polyphosphoric Acid (PPA) or H₂SO₄ Closes the ring to form the tetralone structure.

Beyond the classic Friedel-Crafts route, other methods have been developed to construct the tetralone framework. One such approach involves a Brønsted acid-mediated cyclization of siloxyalkynes with arenes, which can afford substituted tetralone derivatives. organic-chemistry.org Another strategy utilizes a Vilsmeier reaction on 7-methoxy-1-tetralols, which can lead to the formation of 2-formyl-3,4-dihydronaphthalenes. ias.ac.in While not a direct synthesis of the tetralone itself, these alternative reactions demonstrate the chemical versatility of related precursors.

Advanced and Sustainable Synthetic Technologies for 7-Methoxy-1-tetralone

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These technologies are being applied to the production of important intermediates like 7-Methoxy-1-tetralone.

Continuous-flow chemistry, or flow chemistry, is a modern approach that involves the continuous movement of reactants through a reactor. aurigeneservices.com This method offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and easier scalability. aurigeneservices.comalmacgroup.com While specific literature detailing the continuous-flow synthesis of 7-Methoxy-1-tetralone is emerging, the technology has been successfully applied to multistep syntheses of various active pharmaceutical ingredients (APIs). springernature.com The principles of flow chemistry, such as using pumps for reactant delivery, specialized reactors (like microreactors or tubular reactors), and in-line analytical tools, are well-suited for optimizing the production of key intermediates. aurigeneservices.com This technology mitigates risks associated with hazardous reagents and can dramatically reduce reaction times. aurigeneservices.commit.edu

Sustainable chemistry also explores the use of electrocatalysis. A patented method describes a photocatalytic reduction process for preparing 7-methoxy-2-tetralone (B1200426) from 2,7-dimethoxynaphthalene (B1218487) using a nano photocatalyst under ultraviolet irradiation. google.com This approach highlights a move towards simpler, room-temperature operations that avoid high-risk reagents and reduce waste. google.com While this example produces an isomer, the application of photocatalytic and electrocatalytic principles represents a promising frontier for the sustainable synthesis of 7-Methoxy-1-tetralone and its precursors.

Direct Formation of 7-Methoxy-1-tetralone Oxime from Carbonyl Precursors

The conversion of the ketone (7-Methoxy-1-tetralone) to its corresponding oxime is a straightforward and high-yielding chemical transformation. This reaction, known as oximation, is a classic method in organic chemistry.

The process typically involves reacting the ketone with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride, in the presence of a base. nih.gov The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration, to form the C=NOH functional group characteristic of an oxime. nih.gov This method is widely used for its efficiency and reliability in producing oximes from various aldehydes and ketones. nih.gov

Table 2: Typical Reagents for Oximation

Reagent Role
7-Methoxy-1-tetralone Carbonyl Precursor (Substrate)
Hydroxylamine Hydrochloride (NH₂OH·HCl) Source of Hydroxylamine
Base (e.g., Sodium Acetate, Pyridine) Neutralizes HCl, liberating free hydroxylamine
Solvent (e.g., Ethanol (B145695), Water) Reaction Medium

Nucleophilic Addition Reactions with Hydroxylamine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of hydroxylamine to the carbonyl group of 7-methoxy-1-tetralone. This reaction, a classic oximation, proceeds by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime.

A general and efficient procedure for the oximation of tetralones involves the reaction of the tetralone with hydroxylamine hydrochloride in the presence of a base. While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, a patented method for the synthesis of the parent 1-tetralone (B52770) oxime provides a representative protocol. This one-step oximation reaction utilizes 1-tetralone, hydroxylamine hydrochloride, and sodium carbonate in an ethanol solvent, resulting in a high yield of the product. This methodology can be readily adapted for the synthesis of the 7-methoxy substituted analogue.

Another approach involves a solventless "green" chemistry method using grindstone chemistry. This technique involves grinding the ketone with hydroxylamine hydrochloride and a catalyst, such as bismuth(III) oxide, in a mortar and pestle. This method offers advantages in terms of reduced solvent waste and often shorter reaction times.

The reaction conditions for the oximation of 7-methoxy-1-tetralone can be summarized as follows:

ReactantsReagentsSolvent (optional)Key Conditions
7-Methoxy-1-tetraloneHydroxylamine hydrochloride, Sodium carbonateEthanolStirring at room or elevated temperature
7-Methoxy-1-tetraloneHydroxylamine hydrochloride, Bismuth(III) oxideNone (Grindstone)Grinding at room temperature
7-Methoxy-1-tetraloneHydroxylamine hydrochloride, PyridineMethanolRefluxing the reaction mixture

Synthesis of Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound can be approached in two primary ways: by starting with an already functionalized 7-methoxy-1-tetralone precursor or by direct functionalization of the this compound molecule.

Literature describes the synthesis of various derivatives of 7-methoxy-1-tetralone, such as 3-carboxy-7-methoxy-1-tetralone. These functionalized tetralones can then undergo oximation, as described in the previous section, to yield the corresponding functionalized oxime analogues. For instance, the synthesis of derivatives of 3-carboxy-7-methoxy-1-tetralone has been reported, where the carboxyl group can be converted to an acid chloride and subsequently reacted with various nucleophiles to introduce diverse functionalities. These modified tetralones would then be suitable precursors for their respective oxime analogues.

Furthermore, the oxime functional group itself can serve as a handle for further derivatization. One of the most notable reactions of oximes is the Beckmann rearrangement. wikipedia.org This acid-catalyzed rearrangement converts an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.org The Beckmann rearrangement of this compound would be expected to yield a substituted benzolactam, a valuable heterocyclic scaffold in medicinal chemistry. The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride. wikipedia.org

The synthesis of O-substituted oxime ethers is another route to functionalized analogues. This can be achieved by reacting the oxime with an alkylating or arylating agent in the presence of a base. These O-substituted derivatives can exhibit altered chemical and biological properties.

Potential synthetic routes to functionalized analogues are summarized below:

PrecursorReaction TypeReagentsFunctionalized Product
Functionalized 7-methoxy-1-tetraloneOximationHydroxylamine hydrochloride, BaseFunctionalized this compound Analogue
This compoundBeckmann RearrangementStrong acid (e.g., H₂SO₄)Substituted Benzolactam
This compoundO-Alkylation/O-ArylationAlkyl/Aryl halide, BaseO-Substituted this compound Ether

Chemical Transformations and Reactivity Profiles of 7 Methoxy 1 Tetralone Oxime

Rearrangement Reactions Involving the Oxime Functionality

The oxime group of 7-Methoxy-1-tetralone (B20472) oxime is susceptible to rearrangement reactions, most notably the Beckmann rearrangement, which provides a pathway to nitrogen-containing heterocyclic structures.

The classical Beckmann rearrangement is a cornerstone transformation of oximes, converting them into amides under acidic conditions. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid. masterorganicchemistry.com This is followed by a characteristic migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion. masterorganicchemistry.comrsc.org Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.comnih.gov

For 7-Methoxy-1-tetralone oxime, this rearrangement results in a ring-expansion reaction, transforming the six-membered tetralone ring system into a seven-membered caprolactam-type structure. The migrating group is the alkyl portion of the ring, leading to the formation of a lactam. This transformation is a key method for synthesizing nitrogen-containing seven-membered rings, which are important structural motifs in medicinal chemistry.

General Mechanism of the Beckmann Rearrangement:

Step Description
1. Activation The oxime hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, PCl₅) to form a better leaving group (H₂O). masterorganicchemistry.com
2. Rearrangement The alkyl group positioned anti to the leaving group migrates to the nitrogen atom, displacing the leaving group and forming a nitrilium ion. masterorganicchemistry.com
3. Hydrolysis A water molecule attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com
4. Tautomerization The resulting intermediate undergoes tautomerization to yield the final, stable amide (lactam). masterorganicchemistry.comnih.gov

Beyond the classical acid-catalyzed method, non-classical Beckmann rearrangement pathways offer alternative conditions and can lead to different products. One such method involves the use of sulfone iminium fluoride (B91410) (SIF) reagents. nih.govbrynmawr.edu This modified Beckmann rearrangement can convert ketoximes into imidoyl fluoride intermediates in situ. rsc.orgbrynmawr.edu These intermediates are versatile and can react with nucleophiles like amines or alcohols to produce amidines and imidates, respectively, instead of the traditional amide. nih.govbrynmawr.edu When applied to tetralone oxime, this reaction achieves ring expansion to a 7-membered ring imidoyl fluoride, which can be efficiently converted into the corresponding amidine. rsc.orgnih.govbrynmawr.edu

Another non-classical approach is the photocatalyzed triplet sensitization of oximes using visible light. nih.gov This method facilitates the isomerization of the more stable E-oxime to the Z-oxime. This isomerization is crucial because it can alter the regioselectivity of a subsequent Beckmann rearrangement, potentially enabling the migration of an alkyl group over a competing aryl group. nih.gov This technique has been shown to be effective for oximes with methoxy (B1213986) substituents on the aromatic ring and for cyclic systems like tetralone oxime. nih.gov

Deoximation Reactions to Regenerate Carbonyl Compounds

The regeneration of the parent carbonyl compound, 7-methoxy-1-tetralone, from its oxime is a critical transformation, as oximes are often used as protecting groups or for purification and characterization of ketones. researchgate.netresearchgate.net

Various oxidative methods have been developed for the deoximation of ketoximes. One mild and functional group-tolerant method utilizes photoexcited nitroarenes. nih.govresearchgate.net In this process, irradiation of a nitroarene in the presence of the oxime leads to the cleavage of the C=NOH bond and regeneration of the C=O group. nih.gov Tetralone methoxime has been used as a model substrate to establish optimized conditions for this transformation, which involve using 3-nitro-9H-xanthen-9-one in a mixture of acetonitrile (B52724) and water with irradiation at 390 nm. nih.gov

Another oxidative cleavage method employs benzyltriphenylphosphonium (B107652) chlorochromate (BTPPCC) in the presence of aluminum chloride. niscpr.res.in This reagent system effectively converts various oximes, including α,β-unsaturated ones, back to their corresponding carbonyl compounds in moderate to excellent yields under reflux conditions in acetonitrile. niscpr.res.in This method was successfully applied to this compound. researchgate.net

The use of solid-supported reagents for deoximation offers significant advantages, including simplified product isolation, reduced waste, and the potential for reagent regeneration and reuse. researchgate.netresearchgate.net A highly efficient method for the cleavage of oximes involves the use of polydiacetoxyiodostyrene (PDAIS), a polymer-supported hypervalent iodine reagent. researchgate.netresearchgate.net This reagent facilitates a clean and facile oxidative cleavage of oximes to their parent carbonyl compounds. researchgate.netresearchgate.net The reaction of this compound with PDAIS has been reported to produce 7-Methoxy-1-tetralone in high yield. researchgate.net

Deoximation of this compound with PDAIS:

Substrate Reagent Product Yield (%) Time (min)
This compound PDAIS 7-Methoxy-1-tetralone 85 30

Data sourced from Kumar et al., 2005. researchgate.net

Derivatization and Functional Group Interconversion Strategies

The oxime functionality of this compound is a hub for various derivatization and functional group interconversion (FGI) strategies beyond rearrangement and deoximation. These strategies are employed to introduce new functional groups, modify the compound's properties for analytical purposes, or prepare it for subsequent synthetic steps.

One important derivatization is the O-arylation of the oxime. A copper(I)-iodide-catalyzed cross-coupling reaction between haloarenes and oximes provides a direct route to O-aryloximes. researchgate.net This method allows for the formation of a C-N-O-Ar linkage, yielding a variety of oxime ethers which have applications in medicinal chemistry. researchgate.net

For analytical applications, the oxime's hydroxyl group can be rapidly derivatized. For instance, reaction with isonicotinoyl chloride under aqueous conditions converts the oxime into an oxime-INC ester. nih.gov This derivatization enhances the compound's response in mass spectrometry, facilitating its detection and quantification in complex mixtures, such as in LC-MS/MS profiling. nih.gov

The formation of the oxime from 7-methoxy-1-tetralone itself is a fundamental functional group interconversion. masterorganicchemistry.com This reaction, typically achieved with hydroxylamine (B1172632), converts the ketone's carbonyl group into an oxime, which can then serve as a directing group for other reactions, such as C-H functionalization, before being removed. researchgate.net The interconversion between the ketone and the oxime highlights the latter's role as a versatile intermediate in multi-step organic synthesis. thieme-connect.de

O-Alkylation and N-Functionalization Pathways

The oxime group is an effective nucleophile, enabling functionalization at both the oxygen and nitrogen atoms.

O-Alkylation: The oxygen atom of the oxime can be readily alkylated. In the absence of metals, this typically requires reactive alkylating agents like alkyl halides or sulfates in basic media. acs.org However, metal-mediated approaches significantly broaden the scope of this transformation. acs.org For instance, transition metal catalysts can facilitate the addition of the oxime's O-H bond across activated alkenes, such as in oxa-Michael additions. acs.org An iron(II) catalyst, for example, has been shown to enhance the nucleophilicity of an acetophenone (B1666503) oxime, allowing it to add to α,β-unsaturated aldehydes. acs.org A similar principle would apply to this compound, where a metal center could activate the oxime for nucleophilic attack on various electrophiles. acs.org Palladium catalysts can also be used for the O-allylation of oximes with allyl esters. acs.org

N-Functionalization: While O-functionalization is more common, reactions involving the nitrogen atom are also synthetically valuable. Electrophilic amination using O-sulfonyloximes can produce primary amines after hydrolysis of the resulting N-alkylimines. researchgate.net More directly relevant to the reactivity of the oxime itself, the nitrogen lone pair participates in the formation of organometallic intermediates, which are pivotal in many catalytic cycles. acs.orgresearchgate.net For example, the oxidative addition of a Pd(0) complex to the N-O bond of an oxime derivative is the key initiating step in several cyclization reactions. researchgate.net This process generates an alkylideneaminopalladium(II) species, effectively functionalizing the nitrogen atom with a metal. researchgate.netthieme-connect.com

Stereochemical Isomerization (Z/E) Studies of the Oxime Moiety

Like other ketoximes, this compound can exist as two geometric isomers, (E) and (Z), distinguished by the spatial arrangement of the hydroxyl group relative to the fused ring system. The thermodynamic preference is typically for the (E)-isomer, where the hydroxyl group is oriented away from the bulkier part of the molecule to minimize steric hindrance. nih.gov

However, the less stable (Z)-isomer can be accessed through photochemical methods. Studies on the closely related 1-tetralone (B52770) oxime have shown that visible-light-mediated energy transfer catalysis can efficiently isomerize the (E)-isomer to the (Z)-isomer. nih.gov This photoisomerization provides a high-yielding and selective route to the otherwise difficult-to-access (Z)-isomer. nih.gov The efficiency of this Z/E isomerization can be influenced by substituents on the tetralone ring. nih.gov

The stereochemistry of the oxime is critical as it can dictate the outcome of subsequent reactions. In iridium-catalyzed asymmetric hydrogenations, for example, the (Z)-isomer of a related oxime was found to react much faster and with higher selectivity than the (E)-isomer. portalgepes.com This highlights the importance of controlling or understanding the isomeric ratio for stereoselective transformations. Under certain acidic conditions, rapid E/Z equilibration can be achieved, allowing for dynamic kinetic resolution where the more reactive isomer is consumed preferentially. portalgepes.com

Table 1: Photoisomerization of Tetralone Oxime Derivatives This interactive table summarizes the results of photocatalytic isomerization, demonstrating the achievable Z/E ratios for related compounds.

Entry Substrate Catalyst Z/E Ratio Yield (%)
1 1-Indanone oxime (5-membered ring) Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 1.5:1 >95
2 1-Tetralone oxime (6-membered ring) Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 2.5:1 >95
3 2-Substituted 1-tetralone oxime Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 5:1 >95
4 1-Benzosuberone oxime (7-membered ring) Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 13:1 >95

Data sourced from a study on visible-light-mediated energy transfer catalysis. nih.gov

Metal-Catalyzed Reactions

Metal catalysts unlock a wide array of transformations for oximes, including the synthesis of complex heterocyclic structures and functionalization via C-H activation.

Palladium-Catalyzed Cascade Reactions for Spiro Imine Synthesis

A notable application of this compound derivatives is in the synthesis of spiro-imines. Research has demonstrated that dienyl ketone oximes can undergo a palladium-catalyzed cascade reaction to construct 1-azaspiro[4.4]nonane systems. thieme-connect.com This transformation proceeds through the oxidative addition of a Pd(0) catalyst, such as Pd(PPh₃)₄, to an activated oxime ester (e.g., an O-pentafluorobenzoyl oxime). researchgate.netthieme-connect.com This creates a key alkylideneaminopalladium(II) intermediate, which then undergoes a cascade of intramolecular cyclizations (a Mizoroki-Heck-type reaction) onto the tethered olefinic moieties to form the spirocyclic imine product. thieme-connect.com The reaction is typically performed in a polar solvent like DMF at elevated temperatures. thieme-connect.com The choice of base and the addition of molecular sieves can be crucial for optimizing the yield and minimizing side reactions, such as hydrolysis back to the ketone. thieme-connect.com

Table 2: Optimization of Palladium-Catalyzed Spiro Imine Synthesis This interactive table presents data from a model study on the synthesis of a spiro imine, showing the effect of different reaction conditions.

Run Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield of Spiro Imine (%)
1 Pd(PPh₃)₄ (10) Et₃N DMF 80 11.5 60
2 Pd(dba)₂/PPh₃ (10) Et₃N DMF 80 1 55
3 Pd(PPh₃)₄ (10) Et₃N DMF 110 2.5 70
4 Pd(PPh₃)₄ (10) K₂CO₃ DMF 80 5 71
5 Pd(PPh₃)₄ (10) Et₃N Dioxane 110 7 45
6 Pd(PPh₃)₄ (10) Et₃N CH₃CN 80 12 31
7 Pd(PPh₃)₄ (10) Et₃N DMF 110 2 77

Conditions for Run 7 included the addition of molecular sieves 4 Å. Data adapted from Kitamura, M. et al. thieme-connect.com

Metal-Mediated Oxime Formation and Reactions

While the standard formation of this compound from its parent ketone, 7-Methoxy-1-tetralone, and hydroxylamine is straightforward, metal centers can also mediate this process. acs.orgresearchgate.net More significantly, metals are used to drive a vast range of subsequent reactions of the oxime. acs.orgresearchgate.net These reactions are diverse and can lead to the synthesis of numerous nitrogen-containing heterocycles. acs.orgresearchgate.net For instance, copper(I) bromide has been used to catalyze the transformation of γ,δ-unsaturated O-methoxycarbonyloximes into 2-bromomethyl-3,4-dihydro-2H-pyrroles. researchgate.net A comprehensive review highlights that metal-involving reactions of oximes include functionalizations, syntheses of metal complexes, and the preparation of a wide variety of heterocyclic systems. acs.org

Orthopalladation of Tetralone Oximes

The term "orthopalladated tetralone oxime" appears in the chemical literature, indicating that these compounds are viable substrates for orthometalation. unesp.br Orthopalladation is a specific type of cyclometalation where a palladium atom inserts into a C-H bond at the ortho position of a directing group, forming a stable palladacycle. researchgate.netresearchgate.net In the case of an aryl ketoxime like this compound, the nitrogen atom of the oxime can act as a directing group, guiding the palladium catalyst to activate a C-H bond on the aromatic ring. researchgate.net The resulting chloro-bridged dimeric palladacycles are stable, isolable compounds that serve as versatile intermediates for further synthetic transformations, allowing for regioselective C-C, C-N, or C-O bond formations. researchgate.netresearchgate.net

Advanced Methodologies for Structural Elucidation and Characterization

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to the structural analysis of 7-Methoxy-1-tetralone (B20472) Oxime. Each method probes different aspects of the molecule's constitution, and together they provide a detailed structural portrait.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

¹H and ¹³C NMR: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR techniques are used to map the carbon and proton framework of the molecule. researchgate.net The formation of the oxime from 7-methoxy-1-tetralone results in predictable changes in the NMR spectrum. For instance, the disappearance of the signal for the α-keto methylene (B1212753) protons and the appearance of signals corresponding to the C=N-OH group are key indicators. In studies of cyclopalladated 1-tetralone (B52770) oximes, ¹H NMR analysis is crucial for observing the effects of metallation on the aromatic protons. rsc.orgrsc.org For example, the proton at the 8-position (H8) shows a characteristic downfield shift upon coordination to a palladium center. rsc.orgrsc.org Specialized techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, confirming the structure of complex derivatives. researchgate.net

³¹P NMR: While not intrinsic to the analysis of 7-Methoxy-1-tetralone Oxime itself, ³¹P NMR spectroscopy becomes essential when the oxime is used as a ligand in organometallic complexes containing phosphine (B1218219) co-ligands. For orthopalladated tetralone oxime compounds featuring tertiary phosphines, ³¹P{¹H} NMR is used to characterize the coordination environment of the phosphorus atom. researchgate.net

Table 1: Key Spectroscopic and Physical Data for this compound This table is generated based on data for the specified compound and closely related analogues reported in the literature.

PropertyValue / DescriptionReference
Molecular FormulaC₁₁H₁₃NO₂ chemsrc.comalfa-chemistry.comscbt.com
Molecular Weight191.23 g/mol chemsrc.comalfa-chemistry.comscbt.com
AppearanceBrown Solid alfa-chemistry.com
IR (C=O stretch of precursor)~1676 cm⁻¹ rsc.org
IR (C=N stretch of oxime)Characteristic band appears, distinct from C=O researchgate.net
IR (O-H stretch of oxime)Broad band, typically in the 3100-3600 cm⁻¹ region researchgate.net

Vibrational spectroscopy techniques like IR and Raman are highly effective for identifying functional groups. The conversion of 7-Methoxy-1-tetralone to its oxime is readily monitored by FT-IR spectroscopy. researchgate.net The most significant change is the disappearance of the strong carbonyl (C=O) stretching band of the tetralone precursor (typically around 1676 cm⁻¹) and the concurrent appearance of a carbon-nitrogen double bond (C=N) stretch and a broad hydroxyl (O-H) stretching band from the oxime group. researchgate.netrsc.org Raman spectroscopy can provide complementary information, particularly for the C=N bond and the aromatic ring vibrations. researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis confirms the molecular formula of C₁₁H₁₃NO₂ by identifying the molecular ion peak corresponding to a mass of 191.226 g/mol . chemsrc.comalfa-chemistry.com Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) are employed in synthetic procedures to verify the formation of products in reactions involving tetralone oxime derivatives. researchgate.net

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a purified sample. This fundamental technique is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula (C₁₁H₁₃NO₂). It is routinely reported in the characterization of new tetralone oxime derivatives and their organometallic complexes to establish their purity and composition. researchgate.netthieme-connect.de

Table 2: Theoretical Elemental Analysis for C₁₁H₁₃NO₂ This table presents the calculated elemental composition for verification against experimental results.

ElementSymbolTheoretical Percentage (%)
CarbonC69.09%
HydrogenH6.85%
NitrogenN7.32%
OxygenO16.73%

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. Although a crystal structure for this compound itself is not widely reported, this technique has been indispensable for confirming the structures of its derivatives and complexes. For example, the geometry of tetrahydronaphthisoxazoles derived from dilithiated 1-tetralone oxime was confirmed by X-ray single crystal analysis. researchgate.net Similarly, the molecular structure of orthopalladated complexes of tetralone oxime and the cyclopalladated product formed from 1-tetralone oxime have been solved using this method, providing unambiguous proof of their connectivity and conformation. researchgate.netscispace.com Studies on structurally similar compounds, like anti-2-Hydroxy-2-methyl-1-tetralone oxime, have used X-ray diffraction to identify different conformers and complex hydrogen-bonding networks within the crystal lattice. researchgate.net

Computational and Surface Analysis for Structural Insights

Computational chemistry and surface analysis offer deeper insights into molecular properties that complement experimental findings.

Computational Analysis: Density Functional Theory (DFT) is a powerful computational method used to model molecular structures, predict spectroscopic data, and investigate reaction mechanisms. DFT calculations have been employed to study potential agostic interactions (a C-H bond interacting with a metal center) in intermediates formed during the cyclopalladation of 1-tetralone oxime. scispace.com Such calculations help to describe putative intermediates that may be too transient to observe experimentally. scispace.com Furthermore, theoretical calculations have been used to determine the relative stability of different tautomers and conformers in related systems. researchgate.netresearchgate.net

Surface Analysis: Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method has been applied to the crystal structures of cyclopalladated tetralone oxime complexes to explore the nature and contributions of different intermolecular contacts that stabilize the crystal packing. researchgate.net

Hirshfeld Surface Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the detailed analysis of close contacts and interaction energies between neighboring molecules.

For a molecule like this compound, a Hirshfeld surface analysis would be instrumental in understanding how the methoxy (B1213986) and oxime functional groups influence the crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to represent different properties such as d_norm, d_i, and d_e. The d_norm surface, in particular, highlights regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii and signifying strong interactions like hydrogen bonds.

Hypothetical Hirshfeld Surface Analysis Data for this compound:

Interaction TypeContribution (%)Description
H···H45.5%Represents the most abundant type of contact, typical for organic molecules.
C···H/H···C25.2%Arises from interactions between the aromatic and aliphatic carbon atoms with hydrogen atoms.
O···H/H···O18.8%Highlights the presence of hydrogen bonding, primarily involving the oxime hydroxyl group.
N···H/H···N5.5%Indicates interactions involving the nitrogen atom of the oxime group.
C···C3.0%Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.
Other2.0%Includes minor contacts such as O···O and N···O.

This table is a hypothetical representation based on the expected intermolecular interactions for a molecule with the structure of this compound and is for illustrative purposes only.

Optical and Transmission Electron Microscopy for Morphological Analysis

Optical Microscopy (OM) and Transmission Electron Microscopy (TEM) are essential techniques for studying the morphology, or the external shape and internal structure, of crystalline materials.

Optical Microscopy (OM) would provide the initial characterization of the crystalline habit of this compound. By observing the crystals under polarized light, one could determine their shape, size distribution, and identify any twinning or other crystalline defects. This technique is valuable for a preliminary assessment of crystal quality before more advanced analyses are undertaken.

Transmission Electron Microscopy (TEM) offers much higher resolution and is used to investigate the internal structure of the crystals. For this compound, TEM could be employed to:

Visualize the crystal lattice: High-resolution TEM (HR-TEM) can produce images of the atomic planes within the crystal, allowing for the direct measurement of lattice parameters.

Identify defects: TEM can reveal the presence of dislocations, stacking faults, and grain boundaries within the crystals. These defects can have a significant impact on the physical and chemical properties of the material.

Analyze crystal orientation: Selected Area Electron Diffraction (SAED) in the TEM provides diffraction patterns that can be used to determine the crystallographic orientation of individual crystals or grains.

Hypothetical Morphological Analysis Findings for this compound:

TechniqueObservationInterpretation
Optical MicroscopyFormation of well-defined, needle-like or prismatic crystals.Suggests a consistent and ordered crystalline growth process.
TEM (Imaging)Images reveal a highly ordered internal structure with regular lattice fringes.Confirms the high crystallinity of the material.
TEM (SAED)Diffraction patterns show sharp, regularly spaced spots.Indicates a single-crystal nature or highly oriented polycrystalline domains.

This table presents hypothetical findings from morphological analysis and is intended to illustrate the type of data obtained from these techniques.

The combination of Hirshfeld surface calculations with advanced microscopy techniques provides a comprehensive understanding of the structural and morphological characteristics of this compound, from the atomic-level intermolecular interactions to the macroscopic crystal habit.

Theoretical and Computational Investigations of 7 Methoxy 1 Tetralone Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary workhorse for computational chemists due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the electronic structure, stability, and reactivity of organic molecules, including oxime derivatives.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing researchers to elucidate complex multi-step mechanisms. For oxime derivatives, DFT has been applied to understand reactions involving the characteristic C=N-OH group. Studies on related tetralone oxime systems have provided insight into transition metal-catalyzed reactions, such as cyclopalladation, where the oxime acts as a directing group for C-H bond activation. scispace.com Calculations can identify the key transition states and intermediates, revealing the energetic barriers for each step.

For instance, in palladium-catalyzed reactions, DFT has been used to support the mechanism of the initial oxidative addition of the oxime's N-O bond to a Pd(0) center, a crucial step in processes like the Semmler-Wolff aromatization. rsc.org Such computational analyses help in understanding how the electronic properties of the 7-methoxy group might influence the reaction pathway, either by stabilizing or destabilizing key intermediates and transition states.

A significant challenge in synthetic chemistry is controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product). DFT calculations can predict the most likely outcome by comparing the activation energies of different possible reaction pathways.

In the context of metal-catalyzed reactions, the choice of ligand coordinated to the metal center can dramatically switch the regioselectivity. nih.gov DFT studies on related systems have shown that subtle, non-covalent interactions between the substrate (like an oxime), the catalyst's ligands, and the reagents determine the reaction's course. nih.gov For 7-Methoxy-1-tetralone (B20472) Oxime, DFT could be employed to predict, for example, which aromatic C-H bond would be most susceptible to functionalization in a directed metalation reaction or the facial selectivity of an addition to the C=N double bond. These predictions are vital for designing efficient and selective syntheses.

Many reactions proceed through highly reactive, short-lived species such as radicals and other transient intermediates that are difficult or impossible to observe directly through experimental means. Oximes and their derivatives are well-known precursors for generating nitrogen- and carbon-centered radicals via the homolytic cleavage of the weak N–O bond. nih.govmdpi.com

DFT is an essential tool for characterizing these fleeting species. mdpi.com It can predict their geometries, spin density distributions, and spectroscopic properties (like those observed in Electron Paramagnetic Resonance, EPR), aiding in their identification. nih.gov For 7-Methoxy-1-tetralone Oxime, homolysis would produce an iminyl radical, a σ-type radical with its unpaired electron located on the nitrogen atom. acs.org DFT calculations can elucidate the structure of this radical and any subsequent intermediates, such as those formed during cyclization or rearrangement reactions. scispace.comnih.gov The presence of the methoxy (B1213986) group on the aromatic ring is often beneficial for promoting radical generation. nih.govmdpi.com

Intermediate TypeDescriptionRole in ReactionComputational Characterization
Iminyl Radical A neutral, N-centered radical (R₂C=N•) formed by homolysis of the N-O bond. mdpi.comacs.orgKey intermediate in radical-based transformations, can undergo cyclization or intermolecular reactions. acs.orgDFT is used to compute geometry, spin density, and EPR parameters. nih.gov
Agostic Intermediate An intermediate in organometallic chemistry featuring a C-H-M three-center, two-electron bond.A putative intermediate in C-H activation and cyclometallation reactions. scispace.comDFT calculations can confirm the structure and describe the bonding nature. scispace.com
π-Complex A complex where a metal interacts with the π-electrons of the aromatic ring.Can be a precursor to C-H activation in organometallic catalysis. scispace.comDFT can model the geometry and quantify the strength of the π-metal interaction. scispace.com

Molecular Modeling and Dynamics Simulations

While DFT focuses on the electronic structure and reactivity, molecular modeling and dynamics simulations provide insight into the conformational behavior of molecules and their interactions with other molecules or large systems like proteins over time.

This compound is not a planar molecule. The alicyclic ring of the tetralone scaffold can adopt several conformations, such as a "sofa" or "half-chair". researchgate.net Computational methods can be used to calculate the relative energies of these different conformers to determine which is the most stable.

Furthermore, the oxime group itself can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. Molecular modeling can predict the energy difference between these isomers and the barrier to their interconversion. rsc.org Understanding the preferred three-dimensional shape is crucial, as the molecule's conformation dictates how it will interact with other species, such as catalysts or biological receptors. Computational studies on the related 1-tetralone (B52770) oxime have shown that its ring conformation can be accurately modeled and compared to the free ligand versus when it is complexed to a metal. scispace.com

Derivatives of methoxy-tetralone have been investigated as ligands for biological targets, such as dopamine (B1211576) receptors. rug.nl Molecular docking, a key technique in molecular modeling, is used to predict how a small molecule (a ligand) binds to the active site of a large molecule, typically a protein or enzyme (a receptor). researchgate.net

This approach is central to computer-aided drug design. For this compound or its derivatives, docking studies could be performed to predict their binding affinity and orientation within a target receptor's binding pocket. researchgate.net These simulations identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The insights gained from such modeling can guide the synthesis of new analogues with improved potency or selectivity, demonstrating a powerful synergy between computational prediction and experimental chemistry. researchgate.netresearchgate.net

Interaction TypeDescriptionImportance in BindingExample from Related Systems
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom.Crucial for orienting the ligand and providing strong, specific interactions with the receptor.The oxime's -OH group can act as a hydrogen bond donor or acceptor. researchgate.net
Hydrophobic Interactions The tendency of nonpolar groups (like the aromatic ring and alkyl chain) to cluster together in an aqueous environment.Major driving force for ligand binding, contributing significantly to binding affinity.The tetralone's fused ring system provides a large surface area for hydrophobic contact. rug.nl
π-π Stacking An attractive, noncovalent interaction between aromatic rings.Can help position the ligand correctly within the binding site, especially if the site contains aromatic amino acid residues.The benzene (B151609) ring of the tetralone core can stack with phenylalanine, tyrosine, or tryptophan residues. rug.nl

In Silico Approaches for Reaction Design and Optimization

The strategic design and optimization of synthetic pathways for compounds like this compound are increasingly benefiting from the application of in silico methodologies. Computational chemistry provides powerful tools to predict, understand, and refine reaction conditions, thereby minimizing empirical experimentation and accelerating development. These approaches are pivotal in elucidating reaction mechanisms, identifying key intermediates, and predicting the influence of various parameters on reaction outcomes.

At the heart of in silico reaction design for this compound is the quantum mechanical modeling of the oximation reaction. This typically involves the reaction of 7-Methoxy-1-tetralone with hydroxylamine (B1172632) or its derivatives. Computational models, particularly those based on Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction. This allows for the identification and characterization of reactants, transition states, intermediates, and products.

Research into the synthesis of related oximes and their metal complexes provides a framework for the computational investigation of this compound formation. For instance, studies on the cyclopalladation of 1-tetralone oximes reveal complex mechanistic pathways involving metal-ligand interactions. researchgate.netrsc.org Computational analysis can be used to model these interactions, calculating binding energies and activation barriers for each step. This insight is crucial for selecting the most efficient catalytic system. A plausible mechanism often involves the coordination of the carbonyl group, nucleophilic attack by hydroxylamine, and subsequent dehydration, each step of which can be modeled to find the rate-determining step.

A key aspect of optimizing the synthesis of this compound is predicting the influence of catalysts and reaction media. In silico models can simulate the reaction in different solvents by using implicit or explicit solvent models, providing data on how the solvent polarity and proticity affect the stability of transition states and, consequently, the reaction rate. For metal-catalyzed processes, such as those involving palladium or copper, computational studies can screen various ligands to determine their electronic and steric effects on the catalyst's activity and selectivity. researchgate.netacs.org

The following table illustrates the type of data that can be generated through DFT calculations to compare different proposed pathways or catalytic systems for the synthesis of this compound. The values are representative examples based on typical computational studies of oximation reactions.

Table 1: Theoretical Comparison of Reaction Pathways for 7-Methoxy-1-tetralone Oximation
Reaction PathwayCatalyst SystemSolvent ModelCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
UncatalyzedNoneMethanol (PCM)25.8-5.2
Acid-Catalyzed (H+)HClMethanol (PCM)18.3-5.4
Palladium-MediatedPd(OAc)₂Methanol (PCM)15.1-8.7

Furthermore, computational approaches are invaluable for understanding and predicting the stereochemical outcome of the reaction. The formation of this compound can result in (E) and (Z) isomers. In silico modeling can calculate the relative thermodynamic stabilities of these isomers and the activation energies for their interconversion. This information is critical for designing reaction conditions that favor the formation of the desired isomer.

Molecular docking, another in silico technique, has been utilized in studies of related tetralone oxime compounds to investigate their interaction with biological targets. researchgate.net While the primary focus of this section is reaction design, the same computational tools can be used to understand how reactants and catalysts interact within a confined space, such as in phase-transfer catalysis or when using solid supports, guiding the optimization of these systems.

Applications of 7 Methoxy 1 Tetralone Oxime As a Synthetic Intermediate

Precursor in the Synthesis of Naphthalene (B1677914) and Tetrahydronaphthalene Derivatives

7-Methoxy-1-tetralone (B20472) oxime serves as a key precursor in the synthesis of various substituted naphthalene and tetrahydronaphthalene derivatives. These structural motifs are prevalent in numerous biologically active compounds and functional materials.

One notable application involves the Semmler-Wolff reaction, an acid-catalyzed aromatization of α,β-unsaturated oximes. For instance, the oxime of 7-nitro-1-tetralone, a related compound, undergoes this reaction to yield 1-amino-7-nitronaphthalene derivatives. chemrxiv.orgnii.ac.jp This transformation provides a direct route to aminonaphthalenes, which are important building blocks in medicinal chemistry.

Furthermore, the oxime functionality can be readily converted to other functional groups, facilitating the synthesis of a broader range of tetrahydronaphthalene derivatives. For example, catalytic hydrogenation of the oxime can lead to the corresponding amine. prepchem.com This reduction is a crucial step in the synthesis of various substituted aminotetralins, which are scaffolds found in a number of pharmacologically active agents. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, allowing for the preparation of specific stereoisomers. smolecule.com

Role in the Construction of Complex Heterocyclic Systems

The reactivity of the oxime group in 7-Methoxy-1-tetralone oxime makes it an ideal starting material for the synthesis of various heterocyclic compounds. Its ability to participate in cyclization and rearrangement reactions has been exploited to create spiro, fused, and other complex ring systems.

Formation of Spiro Imine Frameworks

Spirocyclic imines are an important class of compounds with applications in medicinal chemistry and materials science. This compound can be utilized in the synthesis of spiro imine frameworks through palladium-catalyzed reactions of olefinic oxime derivatives. researchgate.net This methodology involves the intramolecular amination of an olefinic moiety by the oxime nitrogen, leading to the formation of a spirocyclic system where the tetralone ring is fused to a newly formed heterocyclic ring at the C1 position.

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities. nih.gov this compound can serve as a precursor for the synthesis of isoxazole derivatives through 1,3-dipolar cycloaddition reactions. researchgate.net In this approach, the oxime is converted in situ to a nitrile oxide, which then undergoes a cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to form the isoxazole ring. This method allows for the construction of isoxazoles fused to the tetralone framework, leading to novel polycyclic heterocyclic compounds. epo.org The regiospecific synthesis of 3-substituted 5-alkylisoxazoles has been achieved using oxime dianions and N-methoxy-N-methylalkylamides. acs.org

Preparation of Polycyclic and Fused-Ring Compounds

The strategic manipulation of the oxime and the tetralone core of this compound enables the synthesis of a variety of polycyclic and fused-ring compounds. For example, the Beckmann rearrangement of the oxime can lead to the formation of a seven-membered lactam, which can be a precursor to larger ring systems. nih.govbrynmawr.edu Additionally, intramolecular cyclization reactions involving the aromatic ring of the tetralone can be employed to construct additional fused rings. The starting material, 7-methoxy-1-tetralone, is used in the synthesis of 13H-benzo[6-7]indolo[3,2-c]quinolines. sigmaaldrich.cnsigmaaldrich.com

Utility in Advanced Organic Synthesis Strategies

Beyond its direct application in the synthesis of specific ring systems, this compound is a valuable tool in the development of advanced organic synthesis strategies, particularly those involving carbon-nitrogen bond formation.

Leveraging the Oxime Moiety for Carbon-Nitrogen Bond Formation

The oxime functionality is a versatile precursor for the formation of carbon-nitrogen bonds. The Beckmann rearrangement is a classic example, where the migration of a carbon atom to the nitrogen atom of the oxime results in the formation of an amide. masterorganicchemistry.com This reaction has been extensively studied and can be promoted by a variety of reagents under different conditions. nih.govrsc.org

More contemporary methods leverage the oxime for other types of C-N bond-forming reactions. For instance, the oxime can be activated to form an iminyl radical, which can then participate in various cyclization and addition reactions. mdpi.combeilstein-journals.org These radical-based transformations provide access to a range of nitrogen-containing compounds that may be difficult to synthesize using traditional ionic methods. The photoredox catalysis of oximes has also emerged as a powerful tool for generating nitrogen-centered radicals under mild conditions. mdpi.com

Furthermore, transition metal-catalyzed reactions of oximes have gained significant attention. acs.org Palladium, rhodium, and copper catalysts have been shown to mediate a variety of transformations involving oximes, including cross-coupling reactions and directed C-H functionalization, leading to the efficient formation of C-N bonds. nih.gov

No Specific Research Found for this compound in Photoredox Catalysis

Despite a comprehensive search of scientific literature, no specific research detailing the employment of this compound in photoredox catalysis for radical generation could be located.

Therefore, it is not possible to provide an article section with detailed research findings and data tables on this specific topic as requested.

Should you be interested, a more general overview of the role of oxime ethers and esters in photoredox-mediated radical generation can be provided, citing examples from the available literature on other, structurally related compounds.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards green chemistry principles provides a significant opportunity for innovation in the synthesis of oximes, including 7-Methoxy-1-tetralone (B20472) Oxime. numberanalytics.com Traditional methods often rely on stoichiometric reagents and organic solvents, generating considerable waste. mdpi.com Future research will likely focus on atom-efficient and environmentally benign alternatives.

Key areas of development include:

Electrochemical Synthesis : A promising green approach involves the one-pot electrochemical synthesis of oximes from nitrates under ambient conditions. acs.orgnih.gov For instance, research on cyclohexanone (B45756) oxime has demonstrated high yields using a Zn-Cu alloy catalyst to drive the electrochemical reduction of aqueous nitrate, with the in-situ generated hydroxylamine (B1172632) reacting with the ketone. acs.orgnih.gov This strategy avoids the harsh conditions typically required for hydroxylamine production and could be adapted for 7-Methoxy-1-tetralone. acs.orgnih.gov

Catalytic Hydrogenation : The development of highly efficient heterogeneous catalysts enables the sustainable synthesis of amines and hydroxylamines from oximes via catalytic hydrogenation. mdpi.com Researchers have shown that catalysts like Pt supported on ceria-zirconia can achieve yields up to 99% under ambient conditions in green solvent systems like THF:H₂O. mdpi.com This method represents a 100% atom-economical pathway. mdpi.com

Alternative Solvents and Conditions : The use of aqueous solvents can significantly reduce the environmental impact of oxime synthesis. numberanalytics.com Furthermore, catalyst-free synthesis methods and energy-efficient techniques like microwave-assisted synthesis are emerging as viable green alternatives that reduce reaction times and waste generation. numberanalytics.com Another approach involves using a recoverable promoter like cupric chloride dihydrate for the hydrolysis of oximes, which allows for the regeneration of the carbonyl compound under mild conditions and quantitative recovery of the promoter. organic-chemistry.org

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its role as a synthetic intermediate, 7-Methoxy-1-tetralone Oxime and related cyclic oximes are platforms for discovering novel chemical reactions and transformations. Over the past 15 years, O-acyl oximes, in particular, have become versatile building blocks for creating various nitrogen-containing heterocycles through iminyl radical-initiated transformations. acs.org

Emerging areas of reactivity include:

Photochemical Reactions : Irradiation of cyclic α,β-unsaturated oximes can lead to unprecedented transformations. For example, studies on steroidal cyclic ketone oximes have shown a novel photodeconjugation into the β,γ-unsaturated isomer, a reaction pathway that avoids the expected photo-Beckmann rearrangement. rsc.org Photocatalyzed isomerization of tetralone oxime using visible light can generate the Z-isomer, which exhibits unique reactivity. nih.gov This allows for a regiocomplementary Beckmann rearrangement where alkyl groups migrate preferentially over aryl groups, reversing traditional selectivity. nih.gov

Radical-Mediated Cyclizations : O-acyl oximes are excellent precursors for generating iminyl radicals. acs.org These radicals can undergo diverse transformations, including 5-exo additions to C=C bonds, 1,5-hydrogen atom transfers, and β-scission. acs.org An iron-catalyzed reaction of O-acyl oximes with 2-hydroxy-1-naphthoates demonstrates an unprecedented C–N radical coupling to form benzo[g]indoles. acs.org

Novel Annulation and Difunctionalization Reactions : Unprecedented silver-catalyzed reactions have been developed for the difunctionalization of an isocyano group with cyclic oximes, providing an atom-economic route to structurally novel pyrimidinediones. researchgate.net This method is notable for its tolerance of various functional groups and its applicability to the late-stage modification of biologically active molecules. researchgate.net

Integration with Automation and Machine Learning in Chemical Synthesis

The convergence of chemistry with automation and artificial intelligence is set to accelerate the discovery and optimization of reactions involving compounds like this compound. Machine learning (ML) shows significant potential for predicting and controlling the formation of nitrogen heterocycles. repec.org

Key opportunities in this domain include:

Accelerated Discovery of Materials : An automated ML framework has been successfully used to design and synthesize novel oxime ester photoinitiators. acs.orgacs.org By creating a design space of over 120 unique oxime ester compounds and their measured photosensitivity, ML algorithms can rapidly identify top-performing quantitative structure-property relationship (QSPR) models, guiding the synthesis of new candidates with high efficiency. acs.org

Reaction Exploration and Optimization : Large language models (LLMs) adapted for chemistry, such as Chemma, can be integrated into an active learning framework to explore and optimize reaction conditions. arxiv.org In one case, an LLM successfully identified optimized conditions for a previously unreported Suzuki-Miyaura cross-coupling reaction to synthesize α-Aryl N-heterocycles within just 15 experimental runs. arxiv.org This approach could be applied to optimize the synthesis or subsequent transformations of this compound.

Predictive Modeling of Reactivity : While powerful, the limitations of ML in chemistry are also being recognized. Some studies show that ML models for predicting reaction conditions may simply capture literature popularity trends rather than uncovering fundamental chemical principles, especially when data quality is inconsistent. acs.org Future work must focus on curating high-quality datasets and developing models that capture nuanced chemical features to provide meaningful predictions for complex reactions like those involving heterocyclic building blocks. acs.org

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic pathways. Advanced spectroscopic and computational tools are invaluable for probing the intricate details of transformations involving this compound.

Future research will benefit from:

High-Field NMR and In-situ Spectroscopy : High-field NMR studies have been instrumental in investigating reaction intermediates. For example, in the cyclopalladation of 1-tetralone (B52770) oxime, NMR studies allowed for the detection of a putative agostic intermediate, a key step in C-H bond activation processes. scispace.com

Density Functional Theory (DFT) Calculations : DFT is a powerful tool for assessing reaction mechanisms. acs.orgnih.gov It has been used to model the intramolecular oxime transfer reaction, predicting that water-addition and -expulsion steps are the highest energy barriers. acs.orgnih.gov DFT calculations have also elucidated the mechanism of the Beckmann rearrangement in peri-halogenated tetralone oximes, revealing the formation of a five-membered imino-halonium cation intermediate that dictates the reaction pathway. nih.gov Computational studies can also analyze the energetics of oxime formation under different conditions (neutral, acidic, aniline-catalyzed) and the role of solvent molecules in proton transfer steps. researchgate.net

Integrated Computational-Experimental Workflows : The synergy between computational modeling and experimental work provides the most detailed insights. For instance, DFT calculations can predict stable conformers of chiral molecules, which are then used to simulate their circular dichroism (CD) spectra. researchgate.net This combined approach has been used to assign the absolute configuration of novel cyclic cathinones derived from α-tetralone, a methodology directly applicable to derivatives of this compound. researchgate.net

Q & A

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinity with target proteins (e.g., monoamine oxidase inhibitors).
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with logP, polar surface area, and bioavailability .
    Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

What are the best practices for documenting experimental procedures to ensure reproducibility?

Q. Methodological Guidelines

  • Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment calibration (e.g., “anhydrous ethanol, 99.8%, Sigma-Aldrich”).
  • Data Archiving : Deposit raw spectra, chromatograms, and crystallographic data in institutional repositories or supplementary materials .
  • Error Reporting : Document failed attempts (e.g., “reaction at 100°C led to decomposition”) to guide future studies .

How should researchers address gaps in literature regarding the mechanistic pathways of this compound reactions?

Q. Advanced Research Focus

  • Kinetic Studies : Use stopped-flow spectroscopy or in situ IR to track intermediate formation.
  • Isotopic Labeling : Introduce 18O or 15N labels to elucidate nucleophilic attack mechanisms during oximation .
  • Collaborative Peer Review : Present preliminary data at conferences for feedback before publication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.